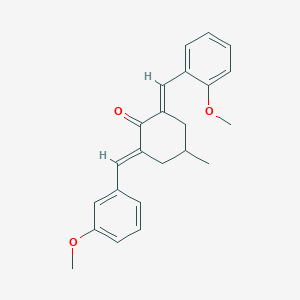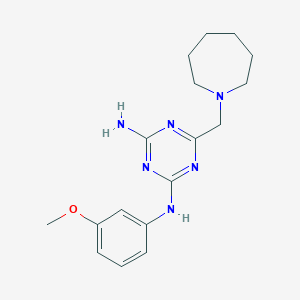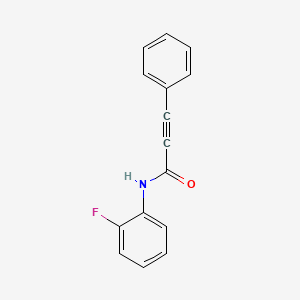
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone, also known as MBC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 380.5 g/mol.
作用机制
The mechanism of action of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is not fully understood. However, it is believed that 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone interacts with metal ions through a chelation process. The formation of a complex between 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone and metal ions leads to a change in the fluorescence properties of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has been found to exhibit low toxicity towards cells and has no significant effects on cell viability. However, it has been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the major advantages of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is its high selectivity and sensitivity towards metal ions. This makes it a promising candidate for the development of metal ion sensors. However, one of the major limitations of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is its low solubility in aqueous solutions, which may limit its applications in biological systems.
未来方向
There are several future directions for the research on 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone. One of the major areas of research is the development of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone-based metal ion sensors for environmental monitoring and biomedical applications. Another area of research is the development of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone-based therapeutics for the treatment of cancer and other diseases. Additionally, the synthesis of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone derivatives with improved solubility and selectivity towards metal ions is an area of active research.
In conclusion, 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is a promising compound that has potential applications in various fields of scientific research. Its high selectivity and sensitivity towards metal ions make it a promising candidate for the development of metal ion sensors. Further research on 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone and its derivatives may lead to the development of novel therapeutics and sensors with improved properties.
合成方法
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-methoxybenzaldehyde and 3-methoxybenzaldehyde with 4-methylcyclohexanone in the presence of a catalytic amount of piperidine. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
科学研究应用
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has been found to exhibit high selectivity and sensitivity towards metal ions such as Cu2+, Fe3+, and Hg2+. This makes it a promising candidate for the development of metal ion sensors.
属性
IUPAC Name |
(2E,6E)-2-[(2-methoxyphenyl)methylidene]-6-[(3-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-16-11-19(13-17-7-6-9-21(14-17)25-2)23(24)20(12-16)15-18-8-4-5-10-22(18)26-3/h4-10,13-16H,11-12H2,1-3H3/b19-13+,20-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYDWLFNHFQAD-YLYRKCBPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC2=CC(=CC=C2)OC)C(=O)C(=CC3=CC=CC=C3OC)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C2=CC(=CC=C2)OC)/C(=O)/C(=C/C3=CC=CC=C3OC)/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5312006.png)
![N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide](/img/structure/B5312020.png)
![3-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5312033.png)
![8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312036.png)
![N-[2-(tetrahydro-3-furanyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5312041.png)

![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)
![3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312071.png)
![3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5312075.png)

![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5312098.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)